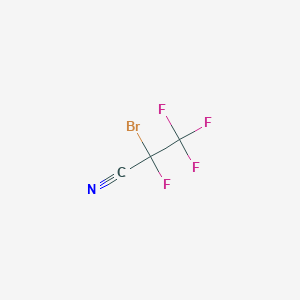

2-Bromo-2,3,3,3-tetrafluoropropanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-2,3,3,3-tetrafluoropropanenitrile is a fluorinated organic compound with the molecular formula C3HBrF4N. It is a colorless liquid that is used in various chemical applications due to its unique properties, including its high reactivity and stability under certain conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,3,3,3-tetrafluoropropanenitrile typically involves the bromination of 2,3,3,3-tetrafluoropropanenitrile. One common method includes the reaction of 2,3,3,3-tetrafluoropropanenitrile with bromine in the presence of a catalyst under controlled temperature conditions. The reaction is usually carried out in a solvent such as dichloromethane at a temperature range of 0-5°C to ensure the selective bromination at the desired position.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. This often involves continuous flow reactors where the reactants are mixed and reacted under controlled conditions. The use of phase-transfer catalysts and specific reaction conditions, such as temperature and pressure, are critical to achieving high efficiency and selectivity in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-2,3,3,3-tetrafluoropropanenitrile undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination Reactions: It can also participate in elimination reactions to form alkenes or alkynes, depending on the reaction conditions.

Addition Reactions: The compound can react with various electrophiles in addition reactions, particularly in the presence of catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used, often in non-polar solvents like hexane or toluene.

Addition Reactions: Electrophiles such as hydrogen halides (HCl, HBr) or halogens (Cl2, Br2) are used, often in the presence of a catalyst like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide yields 2,3,3,3-tetrafluoropropanenitrile, while elimination reactions can produce tetrafluoropropene.

Wissenschaftliche Forschungsanwendungen

2-Bromo-2,3,3,3-tetrafluoropropanenitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound is studied for its potential use in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with biological processes.

Medicine: Research is ongoing into its potential use in drug development, particularly for creating fluorinated analogs of existing drugs to improve their stability and bioavailability.

Industry: It is used in the production of specialty polymers and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism by which 2-Bromo-2,3,3,3-tetrafluoropropanenitrile exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it a good leaving group in substitution reactions. The fluorine atoms also contribute to the compound’s stability and reactivity by influencing the electron density around the molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-3,3,3-trifluoropropene: Similar in structure but lacks the nitrile group, making it less versatile in certain chemical reactions.

2-Bromo-2,3,3,3-tetrafluoropropane: Similar but fully saturated, which affects its reactivity and applications.

2-Chloro-2,3,3,3-tetrafluoropropanenitrile: Similar but with chlorine instead of bromine, which can influence the compound’s reactivity and stability.

Uniqueness

2-Bromo-2,3,3,3-tetrafluoropropanenitrile is unique due to the presence of both bromine and nitrile groups, which provide a combination of high reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of fluorinated compounds, offering versatility that similar compounds may lack.

Biologische Aktivität

2-Bromo-2,3,3,3-tetrafluoropropanenitrile (also known as 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride) is a halogenated compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C3BrF4N

- Molecular Weight : 202.94 g/mol

- Physical State : Liquid

- Boiling Point : Approximately 100°C

Biological Activity Overview

The biological activity of this compound is primarily characterized by its effects on cellular systems and potential toxicity. Research indicates that halogenated compounds can interact with biological membranes and proteins, leading to various physiological responses.

- Cell Membrane Interaction : Halogenated compounds often disrupt lipid bilayers due to their lipophilic nature. This can lead to altered membrane fluidity and permeability.

- Reactive Species Formation : The presence of bromine and fluorine can facilitate the generation of reactive oxygen species (ROS), which may induce oxidative stress in cells.

- Enzyme Inhibition : Some studies suggest that halogenated compounds can inhibit specific enzymes involved in metabolic pathways.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

| Study Type | Findings |

|---|---|

| Acute Toxicity | High concentrations resulted in significant dermal irritation and respiratory distress in animal models. |

| Chronic Exposure | Prolonged exposure led to liver and kidney damage in rodent models, indicating potential systemic toxicity. |

| Genotoxicity | Ames test results showed mutagenic potential at elevated concentrations, raising concerns about carcinogenicity. |

Case Study 1: Dermal Exposure

In a study involving dermal exposure to this compound at varying concentrations (0.1%, 0.5%, and 1%), significant skin irritation was observed at the highest concentration. Histopathological examination revealed inflammatory responses consistent with chemical burns.

Case Study 2: In Vitro Cytotoxicity

An in vitro study assessed the cytotoxic effects of the compound on human fibroblast cells. Results indicated a dose-dependent decrease in cell viability with IC50 values around 50 µM after 24 hours of exposure. The mechanism was attributed to increased ROS production leading to apoptosis.

Environmental Impact

The environmental persistence of halogenated compounds is a concern due to their potential bioaccumulation and toxicity to aquatic life. Studies have shown that this compound is harmful to aquatic organisms at low concentrations.

Eigenschaften

IUPAC Name |

2-bromo-2,3,3,3-tetrafluoropropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF4N/c4-2(5,1-9)3(6,7)8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKONJMGEVDWRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(F)(F)F)(F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrF4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371327 |

Source

|

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234443-23-3 |

Source

|

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.